molecular formula C8H11NO2 B13811756 1,3,5-Hexatrienylcarbamic acid methyl ester

1,3,5-Hexatrienylcarbamic acid methyl ester

Cat. No.: B13811756
M. Wt: 153.18 g/mol
InChI Key: KVRFPWMRLIMDOY-UHFFFAOYSA-N
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Description

1,3,5-Hexatrienylcarbamic acid methyl ester is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is known for its unique structure, which includes a hexatriene backbone and a carbamate ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Hexatrienylcarbamic acid methyl ester can be synthesized through the esterification of 1,3,5-hexatrienylcarbamic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Hexatrienylcarbamic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Hexatrienylcarbamic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5-hexatrienylcarbamic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors in biological systems. The hexatriene backbone may also play a role in the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Hexatrienylcarbamic acid ethyl ester
  • 1,3,5-Hexatrienylcarbamic acid propyl ester
  • 1,3,5-Hexatrienylcarbamic acid butyl ester

Uniqueness

1,3,5-Hexatrienylcarbamic acid methyl ester is unique due to its specific ester group, which influences its reactivity and interactions. Compared to its ethyl, propyl, and butyl counterparts, the methyl ester has different solubility and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl N-hexa-1,3,5-trienylcarbamate

InChI

InChI=1S/C8H11NO2/c1-3-4-5-6-7-9-8(10)11-2/h3-7H,1H2,2H3,(H,9,10)

InChI Key

KVRFPWMRLIMDOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC=CC=CC=C

Origin of Product

United States

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